3-Bromo-2-chloropyridine 1-oxide 3-Bromo-2-chloropyridine 1-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14413987
InChI: InChI=1S/C5H3BrClNO/c6-4-2-1-3-8(9)5(4)7/h1-3H
SMILES:
Molecular Formula: C5H3BrClNO
Molecular Weight: 208.44 g/mol

3-Bromo-2-chloropyridine 1-oxide

CAS No.:

Cat. No.: VC14413987

Molecular Formula: C5H3BrClNO

Molecular Weight: 208.44 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-chloropyridine 1-oxide -

Specification

Molecular Formula C5H3BrClNO
Molecular Weight 208.44 g/mol
IUPAC Name 3-bromo-2-chloro-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C5H3BrClNO/c6-4-2-1-3-8(9)5(4)7/h1-3H
Standard InChI Key KBAAEGJNRQFGSP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C([N+](=C1)[O-])Cl)Br

Introduction

Chemical Identity and Structural Features

3-Bromo-2-chloropyridine 1-oxide belongs to the class of N-oxidized pyridines, where the nitrogen atom in the pyridine ring is bonded to an oxygen atom, forming a dipolar structure. This modification enhances the ring's electrophilicity, making it amenable to nucleophilic substitution reactions. Key identifiers include:

PropertyValue
CAS Number1373126-39-6
IUPAC Name3-Bromo-2-chloro-1-oxidopyridin-1-ium
Molecular FormulaC5H3BrClNO\text{C}_5\text{H}_3\text{BrClNO}
Molecular Weight208.44 g/mol
SMILESClC1N+=CC=CC=1Br
InChI KeyKBAAEGJNRQFGSP-UHFFFAOYSA-N

The compound’s structure has been validated via spectroscopic methods, including NMR and mass spectrometry . The N-oxide group introduces polarity, influencing solubility and interaction with biological targets .

Physicochemical Properties

While experimental data for 3-bromo-2-chloropyridine 1-oxide remain limited, properties can be inferred from analogous N-oxidized pyridines:

PropertyValueSource
Density~1.7 g/cm³ (estimated)
Boiling PointNot reported-
Melting PointNot reported-
SolubilityModerate in polar solvents
LogP (Partition Coefficient)~2.11 (estimated)

The compound’s stability under normal conditions is attributed to the aromatic pyridine ring, though it decomposes upon exposure to strong oxidizers or acids, releasing toxic gases like hydrogen bromide and chlorine .

Synthesis and Production

Oxidation of 3-Bromo-2-chloropyridine

The most common synthesis involves oxidizing 3-bromo-2-chloropyridine using peracids (e.g., meta-chloroperbenzoic acid) or hydrogen peroxide in acetic acid . The reaction mechanism proceeds via electrophilic attack on the nitrogen atom, forming the N-oxide:

C5H3BrClN+H2O2C5H3BrClNO+H2O\text{C}_5\text{H}_3\text{BrClN} + \text{H}_2\text{O}_2 \rightarrow \text{C}_5\text{H}_3\text{BrClNO} + \text{H}_2\text{O}

Yields vary depending on reaction conditions, with optimized protocols achieving >90% purity .

Alternative Routes

Patents describe indirect methods where bromination and chlorination are performed post-oxidation . For example, halogenation of pyridine N-oxide derivatives using PCl5\text{PCl}_5 or Br2\text{Br}_2 in the presence of Lewis catalysts .

GHS ParameterDetail
Signal WordWarning
Hazard StatementsH315 (Skin irritation)
H319 (Eye irritation)
Precautionary MeasuresP264 (Wash skin thoroughly)
P280 (Wear protective gloves)

Exposure Control

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Engineering controls such as fume hoods and adequate ventilation are recommended to minimize inhalation risks .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

3-Bromo-2-chloropyridine 1-oxide is a key building block in synthesizing bicyclic pyridinones, a class of compounds investigated for kinase inhibition and antiviral activity . For instance, patents disclose its use in preparing derivatives targeting respiratory syncytial virus (RSV) and hepatitis C .

Ligand Design

The N-oxide group enhances metal-binding capacity, making the compound useful in designing catalysts for asymmetric synthesis. Its application in palladium-catalyzed cross-coupling reactions has been explored for constructing complex aromatic systems .

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